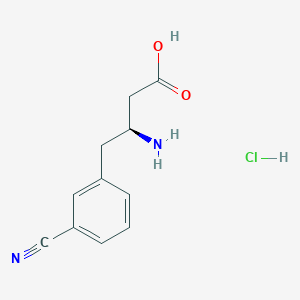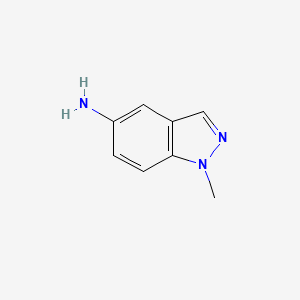
3,5-Dimethyl-4-isoxazolyl isothiocyanate
Overview
Description
3,5-Dimethyl-4-isoxazolyl isothiocyanate is a chemical compound characterized by the presence of an isoxazole ring substituted with dimethyl groups at positions 3 and 5, and an isothiocyanate group at position 4.
Preparation Methods
The synthesis of 3,5-Dimethyl-4-isoxazolyl isothiocyanate typically involves the reaction of 3,5-dimethyl-4-isoxazolylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
3,5-Dimethyl-4-isoxazolylamine+Thiophosgene→3,5-Dimethyl-4-isoxazolyl isothiocyanate+HCl
Industrial production methods may involve the use of alternative reagents and catalysts to optimize yield and purity. For instance, the use of metal-free synthetic routes has been explored to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
3,5-Dimethyl-4-isoxazolyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, isoxazole derivatives generally exhibit reactivity towards oxidizing and reducing agents under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with diverse functionalities.
Biology: The compound’s reactivity with biological nucleophiles makes it a useful tool for labeling and modifying biomolecules.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-isoxazolyl isothiocyanate exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target’s structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling .
Comparison with Similar Compounds
3,5-Dimethyl-4-isoxazolyl isothiocyanate can be compared with other isoxazole derivatives and isothiocyanate-containing compounds. Similar compounds include:
3,5-Dimethyl-4-isoxazolylamine: The precursor to the isothiocyanate derivative.
4-Isothiocyanato-1,2-oxazole: Another isothiocyanate derivative with a different substitution pattern.
Isoxazole: The parent compound, which lacks the dimethyl and isothiocyanate groups.
Properties
IUPAC Name |
4-isothiocyanato-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-4-6(7-3-10)5(2)9-8-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJISXGKUSXQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379847 | |
| Record name | 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-27-7 | |
| Record name | 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)
![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)







